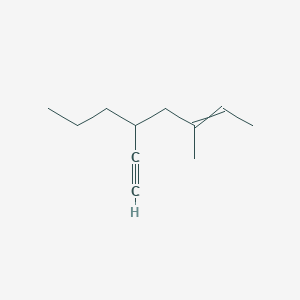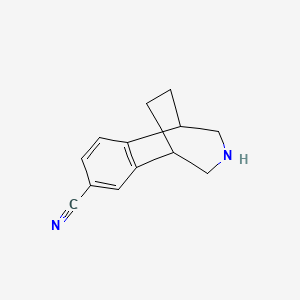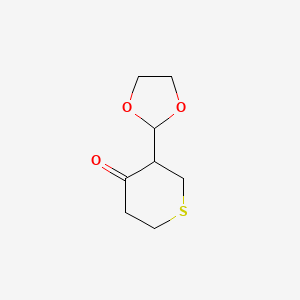
4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro-: is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
Industrial Production Methods: The industrial production of 4H-Thiopyran-4-one derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4H-Thiopyran-4-one derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and organometallic reagents are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4H-Thiopyran-4-one derivatives are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials .
Biology: These compounds have shown potential as synthetic juvenile hormones and pheromones .
Medicine: Some derivatives have demonstrated antitumor, antibacterial, antiparasitic, and antifungal activities . They also show promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Industry: In the industrial sector, 4H-Thiopyran-4-one derivatives are used in the synthesis of polypropionate fragments, which are precursors to natural product analogs .
Wirkmechanismus
The mechanism of action of 4H-Thiopyran-4-one derivatives involves their interaction with specific molecular targets and pathways. For instance, their antitumor activity is attributed to the inhibition of key enzymes involved in cell proliferation. The antibacterial and antifungal activities are linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Tetrahydro-4H-thiopyran-4-one
- 4-Thiacyclohexanone
- 4-Oxothiane
Comparison: 4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro- stands out due to its unique combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields .
Eigenschaften
CAS-Nummer |
540727-37-5 |
|---|---|
Molekularformel |
C8H12O3S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)thian-4-one |
InChI |
InChI=1S/C8H12O3S/c9-7-1-4-12-5-6(7)8-10-2-3-11-8/h6,8H,1-5H2 |
InChI-Schlüssel |
AHXPCLFGJWWTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(C1=O)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
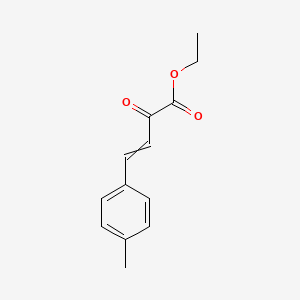
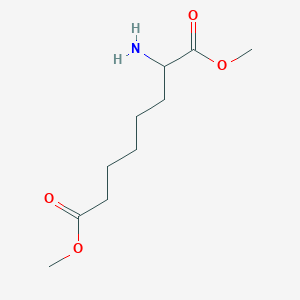

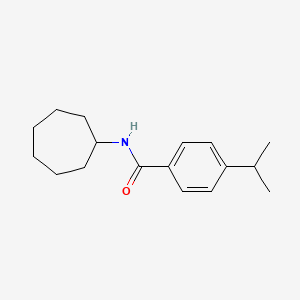
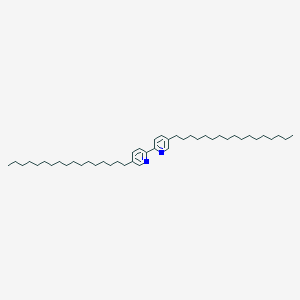
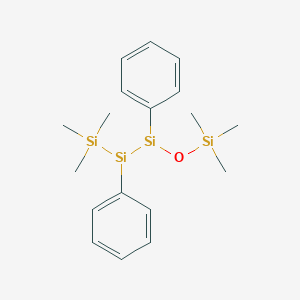
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
